Ethyl 5-((phenoxycarbonyl)amino)-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Ethyl 5-((phenoxycarbonyl)amino)-1,2,3-thiadiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H11N3O4S and its molecular weight is 293.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 5-((phenoxycarbonyl)amino)-1,2,3-thiadiazole-4-carboxylate and its derivatives are utilized in organic chemistry for the synthesis of various heterocyclic compounds. For instance, derivatives of thiadiazole have been synthesized and studied for their reactions with nucleophiles, demonstrating the compound's versatility in chemical transformations. These reactions include substitutions, cyclizations, and ring transformations that lead to the formation of novel heterocyclic structures with potential biological applications (Maadadi, Pevzner, & Petrov, 2016; Remizov, Pevzner, & Petrov, 2019).
Biological Activities
The compound's derivatives have been explored for various biological activities, including antimicrobial and antineoplastic potentials. These studies involve synthesizing novel compounds and evaluating their biological activities against different microbial strains and cancer cells. The research indicates a broad spectrum of potential applications in designing new therapeutic agents (Basoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013; Looker & Wilson, 1965).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-(phenoxycarbonylamino)thiadiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-2-18-11(16)9-10(20-15-14-9)13-12(17)19-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHNPRVMWSGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.